molecular formula C12H9NO3 B11889622 5-(Aminomethyl)-2H-furo[2,3-h][1]benzopyran-2-one CAS No. 133073-42-4

5-(Aminomethyl)-2H-furo[2,3-h][1]benzopyran-2-one

Cat. No.: B11889622
CAS No.: 133073-42-4
M. Wt: 215.20 g/mol
InChI Key: OVMSUMBDRSTSPB-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2H-furo2,3-hbenzopyran-2-one is a complex organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 5-(Aminomethyl)-2H-furo2,3-hbenzopyran-2-one consists of a benzopyran core fused with a furan ring and an aminomethyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2H-furo2,3-hbenzopyran-2-one can be achieved through various synthetic routes. One common method involves the domino Knoevenagel–hetero-Diels–Alder (DKHDA) reaction. This reaction combines O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones in the presence of a catalyst such as ZnO . The reaction conditions typically involve microwave irradiation and the use of triethylammonium acetate (TEAA) as a solvent .

Industrial Production Methods

Industrial production of 5-(Aminomethyl)-2H-furo2,3-hbenzopyran-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2H-furo2,3-hbenzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.

Scientific Research Applications

5-(Aminomethyl)-2H-furo2,3-hbenzopyran-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2H-furo2,3-hbenzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to induce apoptosis in cancer cells by inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Aminomethyl)-2H-furo2,3-hbenzopyran-2-one is unique due to its specific structure, which combines a benzopyran core with a furan ring and an aminomethyl group. This unique structure contributes to its distinct chemical properties and biological activities.

Properties

CAS No.

133073-42-4

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

5-(aminomethyl)furo[2,3-h]chromen-2-one

InChI

InChI=1S/C12H9NO3/c13-6-7-5-10-9(3-4-15-10)12-8(7)1-2-11(14)16-12/h1-5H,6,13H2

InChI Key

OVMSUMBDRSTSPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)OC2=C1C(=CC3=C2C=CO3)CN

Origin of Product

United States

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